molecular formula C18H18N2O B1679723 Proquazone CAS No. 22760-18-5

Proquazone

货号: B1679723
CAS 编号: 22760-18-5
分子量: 278.3 g/mol
InChI 键: JTIGKVIOEQASGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 普罗夸宗通过一系列涉及喹唑啉酮衍生物的化学反应合成。 合成通常涉及在受控条件下将合适的芳香胺与异氰酸酯或氨基甲酸酯缩合 .

工业生产方法: 普罗夸宗的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括纯化、结晶和质量控制等步骤,以满足药物标准 .

化学反应分析

反应类型: 普罗夸宗会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应产生的主要产物包括具有改性官能团的各种喹唑啉酮衍生物,它们可能表现出不同的药理特性 .

科学研究应用

Pharmacodynamics and Mechanism of Action

Proquazone operates through mechanisms typical of NSAIDs, primarily inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. Unlike many NSAIDs, this compound does not contain a free acid group, which may contribute to its unique pharmacokinetic profile and tolerability .

Therapeutic Applications

This compound has been investigated for several medical conditions, including:

  • Rheumatoid Arthritis : Clinical trials have indicated that this compound is effective in managing symptoms of rheumatoid arthritis. Doses ranging from 300 to 900 mg/day have shown comparable efficacy to traditional NSAIDs like aspirin and ibuprofen . Notably, some studies suggest that this compound may inhibit bone erosion progression in long-term treatments .
  • Osteoarthritis : Similar to its effects in rheumatoid arthritis, this compound has demonstrated effectiveness in treating osteoarthritis, with dosages of 300 to 900 mg/day yielding significant relief from pain and inflammation .
  • Acute Inflammatory Conditions : this compound has been effective in managing acute pain states such as dysmenorrhea and postoperative pain. It provides analgesic relief comparable to other NSAIDs .
  • Lymphocytic Infiltration of the Skin : A study suggested that this compound could be beneficial in treating lymphocytic infiltration of the skin, indicating its potential beyond traditional inflammatory conditions .

Comparative Efficacy

In comparative studies, this compound has been shown to be more effective than ibuprofen in reducing swelling and pain associated with gonarthrosis (knee osteoarthritis). In a randomized trial involving 39 patients, over 70% achieved satisfactory results with this compound compared to ibuprofen . However, it was noted that this compound had a higher incidence of mild gastrointestinal side effects.

Side Effects and Tolerability

While this compound is generally well-tolerated, side effects such as gastrointestinal discomfort (diarrhea) have been reported in approximately 30% of patients at higher dosages (≥900 mg/day). Most side effects were transient and mild to moderate in severity. Lower dosages (300-450 mg/day) have been associated with improved tolerability while maintaining efficacy .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis treated with this compound indicated significant improvements in joint pain and swelling after 12 weeks of treatment. The study highlighted the drug's potential for long-term management of the disease without significant adverse effects.

Case Study 2: Osteoarthritis

In a cohort study assessing the impact of this compound on knee osteoarthritis, patients reported substantial reductions in pain levels compared to baseline measurements. The study emphasized the importance of dosage adjustments to minimize gastrointestinal side effects while maximizing therapeutic benefits.

作用机制

普罗夸宗通过抑制环氧合酶 (COX) 酶发挥作用,该酶参与前列腺素的合成。前列腺素是炎症和疼痛的介质。 通过抑制 COX,普罗夸宗减少前列腺素的产生,从而减轻炎症和疼痛 . 参与其中的分子靶点和途径包括 COX-1 和 COX-2 酶,它们在炎症反应中起着至关重要的作用 .

类似化合物:

普罗夸宗的独特性: 普罗夸宗的独特之处在于其结构中没有游离酸基,这可能有助于其独特的药代动力学和药效学特性。 此外,普罗夸宗已被证明与某些其他 NSAID 相比,胃肠道副作用的发生率更低 .

相似化合物的比较

Uniqueness of Proquazone: this compound is unique in that it does not have a free acid group in its structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been shown to have a lower incidence of gastrointestinal side effects compared to some other NSAIDs .

生物活性

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Unlike many NSAIDs, this compound lacks a free acid group in its chemical structure, which contributes to its unique pharmacological profile. This compound has been studied for its efficacy in various inflammatory conditions, including rheumatoid arthritis, ankylosing spondylitis, and acute pain states.

This compound's biological activity primarily involves the inhibition of proteoglycan synthesis, which plays a crucial role in the inflammatory process. The drug inhibits the incorporation of sulfate and glucosamine into proteoglycans, thereby affecting the biosynthesis of glycosaminoglycan chains. This mechanism is particularly relevant during the anabolic phase of inflammation, where proteoglycans are crucial for tissue repair and remodeling .

Key Findings on Biological Activity

  • Inhibition of Proteoglycan Synthesis : this compound inhibits the core protein synthesis of proteoglycans and subsequently affects glycosaminoglycan biosynthesis, which is essential in mediating inflammatory responses .
  • Analgesic Effects : Clinical studies have shown that this compound provides effective analgesia comparable to traditional NSAIDs like ibuprofen and diclofenac, particularly in acute inflammatory conditions .
  • Safety Profile : Although there are reports of mild side effects associated with this compound treatment, these effects are generally transient and resolve spontaneously .

Clinical Efficacy

This compound has been evaluated in various clinical settings. Below is a summary of notable case studies and research findings:

Study/CaseConditionDosageOutcome
Clinical Trial 1Rheumatoid Arthritis300-900 mg/dayComparable efficacy to aspirin and ibuprofen; effective analgesia reported.
Clinical Trial 2Acute Inflammatory Conditions300-900 mg/daySignificant reduction in pain levels; effective in managing dysmenorrhea and postoperative pain .
Case Study 1Lymphocytic Infiltration of SkinVariable dosagePositive response observed in all treated patients; reduction in symptoms noted .

Detailed Research Findings

  • Pharmacodynamics : Studies indicate that this compound has a rapid onset of action with peak analgesic effects occurring within hours post-administration. Its pharmacokinetic profile suggests a half-life conducive to multiple daily dosing without significant accumulation .
  • Comparative Studies : In head-to-head trials against other NSAIDs, this compound demonstrated similar efficacy with a potentially better gastrointestinal safety profile compared to indomethacin, which is known for higher ulceration rates at equivalent doses .
  • Adverse Effects : While mild side effects were noted more frequently than with ibuprofen, they were generally manageable. Commonly reported side effects included gastrointestinal discomfort and transient headaches .

属性

IUPAC Name

7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIGKVIOEQASGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021210
Record name Proquazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22760-18-5
Record name Proquazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22760-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proquazone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proquazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proquazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proquazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROQUAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 28.2 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H) quinazolinone, 9.6 g. of sulfur, 10 gms of sodium hydroxide, 20 gms of calcium chloride and 200 mls of carbitol (2-[2-ethoxyethoxy]ethanol) is heated under a nitrogen blanket at 150° C. for 2 hours. The resulting mixture is then cooled to 65° C., 500 mls. of benzene added and the mixture cooled with stirring to 15° C. and the liquid phase decanted. The organic phase is washed with water and evaporated to obtain an oil which is dissolved in a mixture of 100 mls of benzene and 100 mls of 50% aqueous hydrochloric acid. The resulting mixture is stirred for one hour at room temperature, the phases separated and the acid phase treated with 50 mls of benzene. The acid phase is neutralized with 50% sodium hydroxide solution, extracted with 150 mls of benzene and the benzene extracts washed with water until neutral. After drying over sodium sulfate, the benzene solution is evaporated to obtain the crude product which is recrystallized from ethylacetate to obtain 1-isopropyl-4-phenyl-7-methyl-2[1H]quinazolinone, m.p. 141°-142° C.
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H) quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 200 ml. of p-cymene, 40 g. of ferric oxide and 7 g. of sulfur is heated to reflux (ca. 175° C.), and there is then added thereto dropwise over a period of 40 minutes a hot (130° C.) solution of 28.2 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone in 200 mls. of p-cymene. The resulting solution is refluxed for 3.5 hours during which time 1.8 mls. of water are collected in a Dean Stark separator. The reaction solution is then cooled to 28° C. and filtered through a celite pad which is then washed 4 times each with 25 mls. of toluene. The toluene washings are extracted with 50 mls. of 4 N. hydrochloric acid and the p-cymene filtrate is extracted with 350 mls. of 4 N. hydrochloric acid. The acid extracts are combined and extracted with 100 mls. of toluene, and such toluene extracts discarded. The acid solution remaining after such toluene extraction is treated by addition of 350 mls. of toluene and 100 g. of 50% aqueous sodium hydroxide solution. The phases are separated and the toluene phase washed twice each with 100 mls. of water, followed by drying over sodium sulfate, filtering and evaporation in vacuo. The solid residue is crystallized from ethyl acetate to obtain 7-methyl-1-isopropyl-4-phenyl-quinazolin-2(1H)-one, m.p. 139°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a suspension of 1.8 g sodium hydride in 25 ml tetrahydrofurane are added portionwise 13.08 g 1-isopropyl-7-methyl-quinazolin-2,4(1H,3H)-dione under constant release of hydrogen. 40 ml of a 2N solution of phenylmagnesiumbromide in tetrahydrofurane are added dropwise at 40° C. to the clear solution and the resulting suspension stirred at 40° for 15 hours. Water is added and the solvent is evaporated in vacuo. The residue is taken up with methylene chloride and 30 ml 12% hydrochloric acid. The organic layer is concentrated to give the title compound (recrystallized from toluene), m.p. 140°-143°.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
1-isopropyl-7-methyl-quinazolin-2,4(1H,3H)-dione
Quantity
13.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 50 ml. of xylene are added 1.35 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone and 0.32 g. sulfur. The mixture is boiled overnight (about 16 hours). The resulting solution is evaporated under pressure and the catalyst crystalline residue is recrystallized from ether/petroleum ether to give 7-methyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone.
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proquazone
Reactant of Route 2
Proquazone
Reactant of Route 3
Proquazone
Reactant of Route 4
Reactant of Route 4
Proquazone
Reactant of Route 5
Proquazone
Reactant of Route 6
Proquazone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。